An In-depth Technical Guide to 4-(p-Tolyloxy)aniline: Structure, Properties, and Applications
An In-depth Technical Guide to 4-(p-Tolyloxy)aniline: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(p-Tolyloxy)aniline, also known as 4-(4-methylphenoxy)aniline, is an aromatic amine and a member of the diaryl ether class of compounds.[1][2] The diaryl ether motif is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3] These activities include potential anticancer, anti-inflammatory, antiviral, and antibacterial properties. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, biological significance, and analytical methodologies related to 4-(p-Tolyloxy)aniline, serving as a resource for its application in research and drug development.
Chemical Identity and Physicochemical Properties
4-(p-Tolyloxy)aniline is structurally characterized by an aniline ring linked to a p-cresol moiety through an ether bridge. This structure imparts a unique combination of properties relevant to its use as a chemical intermediate.
Table 1: Chemical Identifiers for 4-(p-Tolyloxy)aniline
| Identifier | Value |
| IUPAC Name | 4-(4-methylphenoxy)aniline[2] |
| CAS Number | 41295-20-9[1][2][4] |
| Molecular Formula | C₁₃H₁₃NO[1][2] |
| Molecular Weight | 199.25 g/mol [2] |
| InChI | InChI=1S/C13H13NO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3[2] |
| InChIKey | VPCGOYHSWIYEMO-UHFFFAOYSA-N[4] |
| Canonical SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)N[2] |
| Common Synonyms | 4-(p-Tolyloxy)aniline, 4-Amino-4'-methyldiphenyl ether, Benzenamine, 4-(4-methylphenoxy)-[1][2] |
Table 2: Physicochemical Properties of 4-(p-Tolyloxy)aniline
| Property | Value | Source |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | No experimental data available. Related compounds like 4-(4-Nitrophenoxy)aniline melt at 132 °C.[5] | N/A |
| Boiling Point | No experimental data available. Predicted for a related isomer is 434.9±38.0 °C.[6] | N/A |
| Water Solubility | Poorly soluble (Predicted based on structure).[7] | N/A |
| XLogP3 | 2.9 (Computed) | [2] |
| Hydrogen Bond Donor Count | 1 (Computed) | [3] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | [3] |
| Rotatable Bond Count | 2 (Computed) | N/A |
Spectroscopic Data Summary
Detailed experimental spectra are essential for the unambiguous identification and characterization of 4-(p-Tolyloxy)aniline. While raw spectra are instrument-dependent, the expected key features are summarized below.
Table 3: Key Spectroscopic Features for 4-(p-Tolyloxy)aniline
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons on both rings (typically in the δ 6.8-7.5 ppm range), a singlet for the methyl (-CH₃) protons (around δ 2.3 ppm), and a broad singlet for the amine (-NH₂) protons. |
| ¹³C NMR | Resonances for 13 distinct carbon atoms, including aromatic C-H, aromatic quaternary carbons (C-O, C-N, C-CH₃), and the methyl carbon. |
| Mass Spec. (GC-MS) | A molecular ion peak (M⁺) at m/z = 199, corresponding to the molecular weight.[2] Common fragmentation patterns would involve cleavage of the ether bond. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C-H stretching (aromatic and methyl), C=C stretching in the aromatic rings (~1500-1600 cm⁻¹), and strong C-O-C stretching for the diaryl ether linkage (~1240 cm⁻¹). |
Synthesis and Experimental Protocols
The primary method for synthesizing diaryl ethers such as 4-(p-Tolyloxy)aniline is the Ullmann condensation.[8] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[9]
Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis
This protocol is a representative procedure for the synthesis of a substituted diaryl ether based on the Ullmann condensation, which can be adapted for 4-(p-Tolyloxy)aniline by using 4-iodonitrobenzene and p-cresol, followed by reduction of the nitro group.
1. Materials and Reagents:
-
Aryl Halide (e.g., 4-iodonitrobenzene)
-
Phenol (e.g., p-cresol)
-
Copper(I) Iodide (CuI) catalyst (5-10 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2 equivalents)
-
High-boiling point solvent (e.g., Toluene, DMF, or N-Methyl-2-pyrrolidone)
-
Ethyl acetate, water, brine for workup
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
2. Reaction Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl halide (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the diaryl ether.
-
If starting with a nitro-substituted precursor, the resulting nitro-diaryl ether must be reduced (e.g., using SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid) to obtain the final aniline product.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-(4-Methylphenoxy)aniline | 41295-20-9 [sigmaaldrich.com]
- 5. 4-(4-Nitrophenoxy)aniline CAS#: 6149-33-3 [m.chemicalbook.com]
- 6. 383126-99-6 CAS MSDS (4-(4-BENZYLPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Ullmann Reaction [organic-chemistry.org]
